molecular formula C9H7BrO B130187 5-Bromo-1-indanone CAS No. 34598-49-7

5-Bromo-1-indanone

Cat. No. B130187
Key on ui cas rn: 34598-49-7
M. Wt: 211.05 g/mol
InChI Key: KSONICAHAPRCMV-UHFFFAOYSA-N
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Patent
US05180737

Procedure details

4-(3-Chloropropanoyl)bromobenzene (ex. Lancaster) (24.7 g) added to aluminium chloride (100 g) and sodium chloride (25 g) at 180°. After 30 minutes at 180°-220° the mixture was poured onto ice and treated with acetic acid (30 ml). The resultant product was collected and taken up in ether, the organic solution was dried and concentrated and the residue recrystallised from methanol to give 5-bromoindan-1-one (9 g).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][CH:7]=1)=[O:5].[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+]>C(O)(=O)C>[Br:12][C:9]1[CH:8]=[C:7]2[C:6](=[CH:11][CH:10]=1)[C:4](=[O:5])[CH2:3][CH2:2]2 |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
ClCCC(=O)C1=CC=C(C=C1)Br
Name
Quantity
100 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
25 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 30 minutes at 180°-220° the mixture was poured onto ice
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resultant product was collected
CUSTOM
Type
CUSTOM
Details
the organic solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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